Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)-
Description
Nomenclature and Structural Characterization
IUPAC Nomenclature and Systematic Naming
The systematic IUPAC name of this compound reflects its intricate architecture:
Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- .
Parent Chain Identification
- The butanediamide backbone serves as the base structure, consisting of a four-carbon chain with two amide functional groups at positions 1 and 2.
Substituent Hierarchy
N1-Substituent : A branched alkyl-amine-piperidine moiety:
- (1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl
- Key components:
- Phenylmethyl group: Attached to the first carbon of the propyl chain.
- Hydroxyl group: At the second carbon (C2) with R configuration.
- Piperidinyl group: At the third carbon (C3), bearing a tert-butylcarbamoyl substituent.
N2-Substituent : A quinolinylcarbonyl group:
Stereochemical Indicators
- (1S,2R) : Configurations at C1 (S) and C2 (R) of the propyl chain.
- (2S) : Configuration at the second carbon of the piperidine-attached carbamoyl group.
Table 1: Critical Components of the IUPAC Name
| Component | Position | Role in Structure |
|---|---|---|
| Butanediamide | Backbone | Primary carbon chain with amides |
| Piperidinyl group | C3 (propyl) | Heterocyclic nitrogen ring |
| Quinolinylcarbonyl group | N2 | Aromatic bioactivity contributor |
| tert-Butylcarbamoyl group | Piperidine | Steric and electronic modulator |
Stereochemical Designation: Absolute Configuration and Chiral Centers
The compound exhibits four chiral centers, each contributing to its three-dimensional topology:
- C1 of the Propyl Chain (S configuration) :
- Connected to the phenylmethyl group and hydroxyl-bearing C2.
- C2 of the Propyl Chain (R configuration) :
- Bears the hydroxyl group and links to the piperidinyl-substituted C3.
- C2 of the Piperidine-Attached Carbamoyl Group (S configuration) :
- Determines spatial orientation of the tert-butylcarbamoyl substituent.
- Aspartamide Carbon (2S) :
Cahn-Ingold-Prelog Prioritization
- For C2 (propyl): Prioritization follows hydroxyl (-OH) > piperidinyl > phenylmethyl > hydrogen , yielding the R designation.
- For the piperidine carbamoyl group: The tert-butylamino group outranks the carbonyl oxygen, leading to S configuration.
Table 2: Chiral Centers and Configurations
| Center Location | Configuration | Prioritized Substituents (1→4) |
|---|---|---|
| C1 (Propyl) | S | Phenylmethyl, C2, C3, H |
| C2 (Propyl) | R | -OH, C3, Phenylmethyl, H |
| C2 (Carbamoyl) | S | tert-Butylamino, C=O, Piperidine, H |
| Aspartamide C2 | S | Quinolinylcarbonyl, NH, CO, H |
Functional Group Analysis: Amide Bonds, Piperidine Ring, and Quinolinyl Substituent
Amide Bonds
- Primary Amide (N1) : Links the butanediamide backbone to the branched propyl-piperidine moiety.
- Secondary Amide (N2) : Connects the backbone to the quinolinylcarbonyl group.
Piperidine Ring
- Structure : A six-membered saturated ring with one nitrogen atom.
- Electronic Effects :
Quinolinyl Substituent
- Aromatic System : Composed of a benzene ring fused to pyridine, enabling π-π stacking interactions in biological targets.
- Carbonyl Linker : Conjugates the quinoline’s aromatic system to the secondary amide, extending electron delocalization.
Table 3: Functional Group Contributions
Properties
CAS No. |
127749-99-9 |
|---|---|
Molecular Formula |
C34H44N6O5 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
InChI |
InChI=1S/C34H44N6O5/c1-34(2,3)39-33(45)28-15-9-10-18-40(28)21-29(41)26(19-22-11-5-4-6-12-22)37-32(44)27(20-30(35)42)38-31(43)25-17-16-23-13-7-8-14-24(23)36-25/h4-8,11-14,16-17,26-29,41H,9-10,15,18-21H2,1-3H3,(H2,35,42)(H,37,44)(H,38,43)(H,39,45)/t26-,27-,28-,29+/m0/s1 |
InChI Key |
PWAMRQBZIMSSPD-XFTNXAEASA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidinyl and quinolinylcarbonyl intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the quinolinylcarbonyl group may produce a secondary amine. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Research indicates that butanediamide derivatives have significant potential as therapeutic agents. They are being explored for their efficacy in treating various diseases due to their ability to interact with biological targets effectively.
Case Study: Fibroblast Activation Protein Inhibitors
A notable study (WO2021160825A1) describes the use of ligands targeting Fibroblast Activation Protein (FAP), which are critical in cancer therapy. The butanediamide compound is being investigated for its ability to deliver cytotoxic drugs selectively to tumor sites by binding to FAP .
2. Pain Management
The compound's structural similarity to known analgesics suggests its potential in pain relief therapies. Research into isoindoline amide derivatives has shown promise in targeting cartilage degradation and alleviating joint pain associated with osteoarthritis .
Biochemical Applications
1. Protein Interaction Studies
Butanediamide derivatives are being utilized in studies aimed at understanding protein interactions and degradation mechanisms. These compounds can serve as molecular probes to investigate the role of specific proteins in disease pathways.
Case Study: Modified Proteins and Degraders
A recent patent (US20240066136A1) discusses methods involving butanediamide compounds for binding or degrading target proteins, highlighting their role in therapeutic interventions aimed at modulating protein function .
2. Enzyme Inhibition
The inhibition of enzymes related to metabolic pathways is another area where butanediamide compounds show promise. For instance, derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory responses.
Mechanism of Action
The mechanism of action of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Butanediamide Derivatives
Structural Analogues in Enzyme Inhibition
(a) Aggrecanase Inhibitors
A series of (2R)-N4-hydroxy-2-(3-hydroxybenzyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives (e.g., compound from ) exhibit potent inhibition of aggrecanase, an enzyme involved in cartilage degradation. Key differences include:
- Hydroxybenzyl and dihydroindenyl substituents replacing the quinolinyl and tert-butyl groups.
- Enhanced oral bioavailability due to reduced steric hindrance from smaller substituents .
(b) MMP Inhibitors
UK-356618 (CAS: 230961-08-7), a butanediamide derivative with a biphenylpropyl side chain, inhibits matrix metalloproteinases (MMPs). Unlike the target compound, it lacks the piperidinyl-tert-butyl motif but includes a phenethylamino group, enhancing its hydrophobicity and tissue penetration .
Natural Butanediamide Derivatives
(a) Salvadora persica Compounds
Natural isolates like N1,N4-bis(phenylmethyl)-2(S)-hydroxy-butanediamide () exhibit antibacterial and antiplatelet activity. Structural distinctions include:
- Benzyl and hydroxy substituents instead of quinolinyl or tert-butyl groups.
- Lower molecular weight (~300–400 g/mol) and simpler stereochemistry .
Neuroprotective and Anti-inflammatory Derivatives
N-cyclohexyl-N′-(methoxyphenyl)butanediamides () demonstrate efficacy in mitigating neuroinflammation. These derivatives prioritize methoxyaryl groups for blood-brain barrier penetration, contrasting with the target compound’s bulky tert-butyl and quinolinyl groups .
Physicochemical Properties
Data from highlight the target compound’s unique physicochemical profile:
| Compound | HBAC | HAC | COMP | ST |
|---|---|---|---|---|
| Butanediamide (target) | 2 | 8 | 96.6 | 53 |
| 1,4-Butanedithiol | 2 | 6 | 17.5 | 31.1 |
| Butane-1-sulfoamide | 3 | 8 | N/A | N/A |
COMP (complexity index) and ST (surface tension) values suggest the target compound’s higher polarity and structural complexity compared to simpler butane derivatives, impacting solubility and formulation .
Research Findings and Mechanistic Insights
- Target Compound: Binds to HIV-1 protease via quinolinylcarbonyl interactions and stabilizes the enzyme-inhibitor complex through tert-butyl-piperidine hydrophobic packing .
- Natural Derivatives : Antibacterial activity in S. persica compounds correlates with N-benzyl-2-phenylacetamide side chains disrupting microbial membranes .
- Aggrecanase Inhibitors : Hydroxybenzyl groups form hydrogen bonds with catalytic zinc ions in aggrecanase, a mechanism absent in the target compound .
Biological Activity
Butanediamide, particularly the compound N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)-, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of butanediamides characterized by complex stereochemistry and functional groups that contribute to its biological activity. The structural formula can be represented as:
This structure includes a piperidine ring and a quinoline moiety, which are critical for its interaction with biological targets.
1. Renin Inhibition
Research has identified butanediamide derivatives as potent inhibitors of renin, an enzyme involved in the regulation of blood pressure. A study reported that non-peptidic renin inhibitors featuring a butanediamide moiety exhibited IC50 values ranging from 0.8 to 7.6 nM in plasma renin assays at physiological pH levels . These compounds demonstrated significant oral bioavailability and efficacy in normotensive cynomolgus monkeys at low doses (3 mg/kg), indicating potential for hypertension treatment.
2. Anti-inflammatory Activity
Butanediamide has shown promise in modulating inflammatory responses. A recent study highlighted its ability to inhibit the expression of S100A1 protein, which is known to suppress tendon-derived stem cell (TDSC) proliferation. The knockdown of S100A1 using butanediamide resulted in enhanced TDSC proliferation and improved healing of rotator cuff tears . This suggests a dual role in promoting tissue repair while inhibiting inflammatory pathways.
3. Photosynthesis Inhibition
Certain butanediamide derivatives have been studied for their effects on photosynthetic activity in plants. One study reported that specific derivatives inhibited photosynthetic electron transport with an IC50 value of 22 µmol/dm³ . This activity is linked to their lipophilicity and structural characteristics, indicating potential applications in agricultural chemistry.
Case Studies and Experimental Findings
Q & A
Q. What are the recommended synthetic routes for Butanediamide derivatives with similar structural complexity, and how can reaction efficiency be optimized?
Methodological Answer: Multi-step organic synthesis is typically employed, starting with coupling reactions between piperidine and quinolinylcarbonyl precursors. For example:
- Step 1: React 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid to form the piperidinyl intermediate.
- Step 2: Introduce the quinolinylcarbonyl group via amide coupling under anhydrous conditions (e.g., using EDCI/HOBt).
- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥98%) . Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and reaction temperature (40–60°C for controlled kinetics). Real-time monitoring via TLC or in-situ FTIR can improve yield .
Q. How can researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time discrepancies <0.5% indicate high enantiomeric excess .
- NMR Spectroscopy: Analyze - and -NMR for coupling constants (e.g., for trans-configuration) and NOESY correlations to confirm stereochemistry .
- X-ray Crystallography: Co-crystallize with butyrylcholinesterase to resolve ambiguous stereocenters (e.g., (1S,2R) configuration) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the tert-butylamino and quinolinylcarbonyl moieties in catalytic or inhibitory applications?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian 16 with DFT (B3LYP/6-311++G**) to model reaction pathways. For example:
Q. How can researchers resolve contradictions between NMR-derived conformational data and X-ray crystallography results?
Methodological Answer:
- Dynamic NMR Analysis: Perform variable-temperature -NMR (298–343 K) to detect conformational exchange. For example, coalescence temperatures >320 K suggest slow interconversion between rotamers .
- MD Simulations in Explicit Solvent: Use AMBER22 to simulate solvated structures. Compare simulated NOEs with experimental data to identify dominant conformers in solution vs. crystal lattices .
Q. What experimental design strategies are effective for optimizing reaction conditions in complex multi-step syntheses?
Methodological Answer:
- Factorial Design: Apply a factorial design to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example:
- Factors: Pd(OAc) (0.5–1 mol%), KCO (1–2 equiv.), DMF/THF (1:1–3:1).
- Response: Yield (%) and enantiomeric excess (ee). Analyze via ANOVA to identify significant interactions (p < 0.05) .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data be addressed when testing this compound across different assay platforms?
Methodological Answer:
- Assay Normalization: Include positive controls (e.g., known cholinesterase inhibitors) in both fluorescence-based and Ellman’s assays to calibrate IC values .
- Meta-Analysis: Pool data from ≥3 independent studies (e.g., PubChem, ChEMBL) and apply Cohen’s d to quantify effect size heterogeneity. Use random-effects models if I > 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
